molecular formula C11H12O4 B8505051 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid

4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid

Cat. No. B8505051
M. Wt: 208.21 g/mol
InChI Key: RVDWUHPNGCQYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-(4-hydroxy-3-methylphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H12O4/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15)

InChI Key

RVDWUHPNGCQYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.5 g of O-methylanisole and 20.0 g of succinic anhydride were dissolved in 230 ml of methylene chloride. Holding the temperature of the reaction solution below 5° C., 84 g of aluminum chloride were slowly added. After the addition was complete, the reaction mixture was stirred for 1 hour at a temperature below 5° C. and for an additional 5 hours at room temperature. It was then allowed to stand for one day and overnight at room temperature, after which the reaction mixture was poured into ice-cooled dilute hydrochloric acid and the resulting precipitate was collected by filtration. The precipitate was washed and then dissolved in ethanol. This solution was dried by azeotropic distillation and then evaporated to dryness. 4.16 g of the title compound were obtained as an oil.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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